Mettl1-wdr4-IN-1 -

Mettl1-wdr4-IN-1

Catalog Number: EVT-12497652
CAS Number:
Molecular Formula: C8H11N5O2S
Molecular Weight: 241.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mettl1-wdr4-IN-1 involves high-throughput screening methods combined with structure-based drug design. Initial compounds were identified through docking studies that predicted their binding affinity to the active site of the Mettl1-Wdr4 complex. Subsequent optimization led to the identification of several candidates with varying degrees of inhibitory activity against the methyltransferase .

Technical details regarding synthesis typically involve:

  • High-throughput screening: Identifying potential inhibitors by testing large libraries of compounds.
  • Structure-based design: Utilizing crystallographic data of the Mettl1-Wdr4 complex to guide modifications in chemical structure for improved binding affinity.
  • Enzymatic assays: Validating the inhibitory effects through luminescence-based assays that measure the displacement of co-substrates like S-adenosyl methionine (SAM) .
Molecular Structure Analysis

Key structural features may include:

  • Binding pockets: Specific regions within Mettl1 where inhibitors can bind and exert their effects.
  • Functional groups: Chemical moieties that interact with amino acid residues critical for enzymatic activity.
Chemical Reactions Analysis

Mettl1-wdr4-IN-1 primarily engages in competitive inhibition against the Mettl1-Wdr4 complex, preventing the methylation of target RNAs. The compound's mechanism involves binding to the co-substrate site, thereby blocking S-adenosyl methionine from accessing its target .

Key reaction details include:

Mechanism of Action

The mechanism by which Mettl1-wdr4-IN-1 operates involves several steps:

  1. Binding: The compound binds to the active site of Mettl1, displacing SAM.
  2. Inhibition: This prevents m7G modification on tRNA and other RNA substrates.
  3. Consequences: Reduced m7G levels can lead to decreased translation efficiency and altered RNA metabolism, particularly in cancer cells where these pathways are often dysregulated .

Data supporting this mechanism includes observations from cell-based assays demonstrating altered expression levels of m7G-modified RNAs upon treatment with Mettl1-wdr4-IN-1.

Physical and Chemical Properties Analysis

While specific physical properties (like melting point or solubility) for Mettl1-wdr4-IN-1 are not extensively documented, general characteristics can be inferred based on similar small-molecule inhibitors:

  • Solubility: Typically evaluated in various solvents to determine bioavailability.
  • Stability: Assessed under physiological conditions to ensure efficacy over time.

Chemical properties likely include:

  • Molecular weight: Important for pharmacokinetics.
  • LogP value: Indicative of lipophilicity and membrane permeability.
Applications

Mettl1-wdr4-IN-1 has significant potential applications in scientific research and therapeutic development:

  • Cancer therapy: Given its role in modifying RNA that influences tumor growth, it could serve as a novel therapeutic agent against cancers where METTL1/WDR4 is upregulated .
  • Biomarker discovery: The compound may aid in identifying new biomarkers related to m7G modifications in various diseases.
  • Research tool: It can be utilized in studies investigating RNA modification pathways and their implications in cellular processes.

Properties

Product Name

Mettl1-wdr4-IN-1

IUPAC Name

3-(2,3-dihydroxypropyl)-6-imino-7,9-dihydropurine-8-thione

Molecular Formula

C8H11N5O2S

Molecular Weight

241.27 g/mol

InChI

InChI=1S/C8H11N5O2S/c9-6-5-7(12-8(16)11-5)13(3-10-6)1-4(15)2-14/h3-4,9,14-15H,1-2H2,(H2,11,12,16)

InChI Key

WEWNYAULRYBNNK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)C2=C(N1CC(CO)O)NC(=S)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.